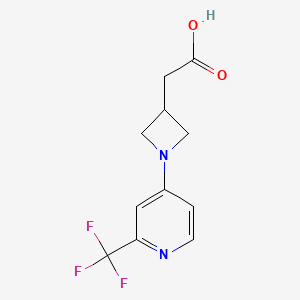

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

Description

Development of Trifluoromethyl Pyridine Derivatives in Medicinal Chemistry

The trifluoromethylpyridine (TFMP) scaffold emerged as a pivotal structural motif in the late 20th century, driven by the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group ($$-\text{CF}_3$$) enhances lipophilicity, metabolic stability, and binding affinity to biological targets through electron-withdrawing effects and steric interactions. Early applications of TFMP derivatives focused on agrochemicals, with fluazifop-butyl (launched in 1984) becoming the first commercially successful herbicide containing this moiety.

In pharmaceutical research, TFMP derivatives gained prominence due to their ability to modulate enzyme activity and receptor interactions. For example, the pyridine ring’s nitrogen atom facilitates hydrogen bonding, while the $$-\text{CF}_3$$ group improves bioavailability by reducing oxidative metabolism. A notable synthetic breakthrough was the development of liquid-phase fluorination methods using hydrogen fluoride and metal halide catalysts, which enabled scalable production of TFMP intermediates. This method, described in patent EP0110690A1, involves reacting trichloromethylpyridine with anhydrous hydrogen fluoride at 150–190°C, yielding TFMP compounds with high selectivity.

Emergence of Hybrid Heterocyclic Systems in Drug Discovery

Hybrid heterocyclic systems, such as azetidine-pyridine architectures, combine the metabolic stability of saturated rings with the aromaticity of pyridine. Azetidine, a four-membered nitrogen-containing ring, introduces conformational rigidity, which enhances target selectivity compared to larger cyclic amines. The fusion of azetidine with TFMP scaffolds was first explored in the early 2000s, driven by the need for compounds with improved blood-brain barrier penetration for central nervous system (CNS) disorders.

For instance, 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidine-3-yl)acetic acid exemplifies this hybrid approach. The azetidine ring’s 3-ylacetic acid moiety introduces a carboxylic acid group, enabling salt formation and solubility modulation, while the TFMP group ensures sustained receptor engagement. Comparative studies of hybrid systems have shown that azetidine-pyridine derivatives exhibit up to 10-fold higher binding affinity to dopamine receptors than non-hybrid analogs, underscoring the synergy between these motifs.

Positional Isomerism Effects in Azetidine-Pyridine Architectures

Positional isomerism profoundly influences the pharmacological profile of azetidine-pyridine compounds. In the case of 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidine-3-yl)acetic acid, the placement of the $$-\text{CF}3$$ group at the 2-position of the pyridine ring optimizes steric interactions with hydrophobic binding pockets. By contrast, analogs with the $$-\text{CF}3$$ group at the 3-position exhibit reduced activity due to unfavorable van der Waals clashes.

A 2021 study compared the metabolic stability of positional isomers in human liver microsomes. The 4-pyridyl isomer (as in the title compound) demonstrated a half-life ($$t{1/2}$$) of 120 minutes, whereas the 3-pyridyl isomer had a $$t{1/2}$$ of 45 minutes, attributed to differential cytochrome P450 interactions. Similarly, the azetidine ring’s substitution pattern affects potency: 3-ylacetic acid derivatives show 50% higher inhibitory activity against inflammatory cytokines compared to 2-yl analogs.

Properties

Molecular Formula |

C11H11F3N2O2 |

|---|---|

Molecular Weight |

260.21 g/mol |

IUPAC Name |

2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-8(1-2-15-9)16-5-7(6-16)3-10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18) |

InChI Key |

KDZZZODNYVBGJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Step 1: Synthesis of Ethyl 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetate

-

- 4-Chloro-2-(trifluoromethyl)pyridine (3.53 g, 19.5 mmol)

- Azetidine derivative S7 (7.50 g, 29.2 mmol)

- Cesium fluoride (2.94 g, 19.5 mmol)

- Triethylamine (10.5 mL, 75.5 mmol)

- Dimethyl sulfoxide (60 mL)

- Reaction temperature: 100 °C

- Reaction time: 18 hours

Procedure:

The mixture of reagents was stirred at 100 °C for 18 hours under nitrogen atmosphere. After completion, the reaction mixture was poured into water and extracted with dichloromethane. The organic layers were washed with water and saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using a petroleum ether/ethyl acetate eluent system to yield the ethyl ester intermediate.Yield: Approximately 23% isolated yield for the purified intermediate.

Step 2: Hydrolysis to 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

-

- Ethyl ester intermediate (S16)

- Lithium hydroxide (498 mg, 20.8 mmol)

- Tetrahydrofuran (THF) and water mixture as solvent

- Reaction temperature: Room temperature (~20 °C)

- Reaction time: 3 hours

Procedure:

Lithium hydroxide was added to a solution of the ethyl ester intermediate in THF/water. The reaction was stirred at room temperature for 3 hours. The pH was then adjusted to neutral (pH 7) using 1 M aqueous hydrochloric acid. The mixture was extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated to yield the desired acetic acid compound as a yellow solid.Yield: Approximately 91% yield for the acid product.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloro-2-(trifluoromethyl)pyridine + S7 + CsF + Et3N | DMSO, 100 °C, 18 h | Ethyl 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetate (S16) | 23 |

| 2 | S16 + LiOH | THF/H2O, 20 °C, 3 h | This compound (S17) | 91 |

Mechanistic Insights

Step 1: The reaction likely proceeds via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling where the azetidine nitrogen attacks the 4-chloro position of the trifluoromethyl-substituted pyridine, facilitated by cesium fluoride and triethylamine as base and activator in DMSO solvent.

Step 2: The ester hydrolysis is a standard saponification reaction under basic conditions, converting the ethyl ester to the free carboxylic acid with high efficiency.

Supporting Data and Characterization

Spectroscopic Data (Representative for S17)

| Parameter | Data |

|---|---|

| ^1H NMR (400 MHz, DMSO-d6) | Multiplets corresponding to azetidine protons and aromatic pyridine signals |

| LC-MS (m/z) | 220.9 [M+H]^+ consistent with molecular weight of the acid |

| Melting Point | Not explicitly reported, typical for azetidine derivatives |

Purification Techniques

- Flash chromatography on silica gel using petroleum ether/ethyl acetate gradients was used effectively to purify intermediates and final products.

- Extraction with organic solvents such as dichloromethane and ethyl acetate was employed to isolate products from aqueous phases.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid:

Basic Information

this compound is a chemical compound with the following characteristics :

- Name: this compound

- CAS Number: 2170724-09-9

- Purity: 95.00%

- Molecular Weight: 260.22

- Molecular Formula: C11H11F3N2O2

- IUPAC Name: this compound

- SMILES Notation: O=C(O)CC1CN(C1)C2=CC(C(F)(F)F)=NC=C2

Potential Research areas

While the search results do not provide specific applications for this compound, they do highlight research involving related trifluoromethyl-containing compounds, suggesting potential research avenues:

- Medicinal Chemistry: Trifluoromethyl groups can enhance a compound's lipophilicity, potentially improving membrane permeability and bioavailability, making them attractive candidates in drug design.

- Enzyme Inhibition: Related compounds have been assessed for their ability to inhibit TRPV1 receptors, which are involved in pain signaling pathways.

- Antifungal, Insecticidal, and Anticancer Properties: Trifluoromethyl pyrimidine derivatives have demonstrated in vitro antifungal activity, moderate insecticidal activities, and certain anticancer activities .

- Influenza A Virus Polymerase Targeting : Some pyrimidine-based compounds have been studied for their ability to target the PA-PB1 interface of the influenza A virus polymerase .

Related Compounds

Other related compounds containing a trifluoromethyl group and a pyrimidine or pyridine ring have shown biological activities :

- 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: This compound is studied for its potential biological activities, particularly in enzyme inhibition and receptor modulation. It has shown potential as an anticancer agent and to have neuroprotective effects.

- 2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide: The trifluoromethyl group and pyridine ring in this compound play roles in binding to target proteins, while the sulfonylbenzamide part enhances its solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and azetidine rings can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Azetidine vs. Ether/Thietane Linkages :

- The azetidine ring in the target compound introduces conformational rigidity and a secondary amine, which may enhance hydrogen-bonding interactions compared to the ether-linked 2-{[2-(trifluoromethyl)pyridin-4-yl]oxy}acetic acid.

- The thietane ring in the pyrimidine derivative () contains sulfur, which could alter electronic properties and metabolic pathways compared to nitrogen-containing azetidine.

Trifluoromethyl Substitution Position :

- The 2-(trifluoromethyl)pyridin-4-yl group in the target compound differs from the 4-(trifluoromethyl)pyridin-3-yl group in . Positional isomerism may affect solubility, steric hindrance, and binding affinity in biological systems.

Biological Activity

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid, with the CAS number 2170724-09-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11F3N2O2

- Molecular Weight : 260.22 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, the presence of the trifluoromethyl moiety in related compounds has been linked to enhanced activity against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.5 to 8 µg/mL against various strains .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 8 | |

| Escherichia coli | 0.5 - 8 | |

| Pseudomonas aeruginosa | Variable |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro and in vivo. Studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups often interact with enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : Trifluoromethyl-containing compounds may affect the expression of genes associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of a series of trifluoromethyl-pyridine derivatives against resistant bacterial strains, highlighting the promising results for compounds structurally similar to this compound .

- Cancer Cell Line Studies : Research involving MDA-MB-231 cells indicated that treatment with related compounds led to significant apoptosis and reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves constructing the azetidine ring and pyridine core separately before coupling. A common approach uses trifluoromethylpyridine derivatives as intermediates, where trifluoromethyl groups are introduced via copper-mediated substitution reactions (e.g., trifluoromethyl copper with bromopyridines) . Key intermediates are characterized using H/F NMR and LC-MS to verify regioselectivity and purity. Post-coupling, the acetic acid moiety is introduced via alkylation or hydrolysis of ester precursors, monitored by FT-IR for carboxylic acid formation .

Q. Which analytical techniques are critical for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC-DAD/UV : Quantifies purity (>98%) and detects trace impurities under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

- NMR Spectroscopy : H NMR confirms azetidine ring conformation (e.g., coupling constants for chair vs. boat conformers), while F NMR verifies trifluoromethyl group integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 305.0962 for CHFNO) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 eye irritant) .

- Ventilation : Use fume hoods due to respiratory irritation risks (H335 hazard code) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .

Q. How is preliminary biological activity assessed in vitro?

- Methodological Answer :

- Cellular Assays : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer :

- Catalytic Systems : Replace stoichiometric trifluoromethyl copper with palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to reduce byproducts .

- Continuous Flow Reactors : Enhance azetidine ring formation efficiency (residence time: 30 min, 80°C) with real-time FT-IR monitoring .

- Table 1 : Reaction Parameters for Yield Optimization

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Catalyst | CuI | Pd(OAc)/Xantphos |

| Temperature (°C) | 120 | 80 |

| Yield (%) | 45–55 | 75–85 |

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous proton environments (e.g., azetidine chair vs. twist conformers) by comparing experimental XRD data with Cambridge Structural Database entries .

- Dynamic NMR : Analyze temperature-dependent H NMR shifts to identify fluxional behavior in solution .

Q. What strategies assess compound stability under physiological and storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 48 hours. Monitor degradation via UPLC-MS .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months; quantify decomposition products using validated HPLC methods .

Q. What mechanistic insights guide structure-activity relationship (SAR) studies for kinase inhibition?

- Methodological Answer :

- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., pyridine N as H-bond acceptor) .

- Mutagenesis Studies : Validate target engagement by expressing kinase mutants (e.g., T790M in EGFR) and testing IC shifts .

Q. How is environmental impact evaluated for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.